molecular formula C10H12N2O3 B079663 Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl- CAS No. 13748-48-6

Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl-

Cat. No. B079663
CAS RN: 13748-48-6
M. Wt: 208.21 g/mol
InChI Key: JEPROPJJCVUTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl- is a chemical compound with the molecular formula C9H12N2O3. It is an organic compound that is used in various scientific research applications. Hydroxylamine is a colorless and odorless solid that is soluble in water and polar solvents.

Mechanism Of Action

Hydroxylamine acts as a reducing agent by donating a hydrogen atom to a substrate. It can also react with the active site of enzymes and inhibit their function by forming covalent bonds with the amino acid residues in the active site. Hydroxylamine can cleave the phosphodiester bonds in nucleic acids by attacking the phosphate group and forming a hydroxylamine-phosphate intermediate.

Biochemical And Physiological Effects

Hydroxylamine has been shown to have cytotoxic effects on various cell types, including cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Hydroxylamine has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages And Limitations For Lab Experiments

One advantage of using hydroxylamine in lab experiments is its relatively simple synthesis method. It is also a versatile compound that can be used in various scientific research applications. However, hydroxylamine is highly reactive and can be hazardous if not handled properly. It is also unstable in air and can decompose over time.

Future Directions

There are many future directions for the use of hydroxylamine in scientific research. One area of interest is the development of new synthetic methods using hydroxylamine as a reducing agent. Another area of interest is the study of the mechanism of action of hydroxylamine on enzymes and nucleic acids. Additionally, hydroxylamine has potential as an anticancer agent and further research is needed to explore its therapeutic potential.

Synthesis Methods

Hydroxylamine is synthesized by the reduction of nitrobenzene with sodium sulfide in the presence of water and a catalyst. The resulting hydroxylamine is then acetylated and methylcarbamoylated to produce O-acetyl-N-(methylcarbamoyl)-N-phenyl-hydroxylamine. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Hydroxylamine is used in various scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the analysis of DNA and RNA. Hydroxylamine is used as a reducing agent in the synthesis of organic compounds, such as aldehydes and ketones. It is also used in the study of enzyme kinetics, as it can react with the active site of enzymes and inhibit their function. Hydroxylamine is also used in the analysis of DNA and RNA, as it can cleave the phosphodiester bonds in nucleic acids.

properties

CAS RN

13748-48-6

Product Name

Hydroxylamine, O-acetyl-N-(methylcarbamoyl)-N-phenyl-

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

[N-(methylcarbamoyl)anilino] acetate

InChI

InChI=1S/C10H12N2O3/c1-8(13)15-12(10(14)11-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,14)

InChI Key

JEPROPJJCVUTPH-UHFFFAOYSA-N

SMILES

CC(=O)ON(C1=CC=CC=C1)C(=O)NC

Canonical SMILES

CC(=O)ON(C1=CC=CC=C1)C(=O)NC

Other CAS RN

13748-48-6

Origin of Product

United States

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